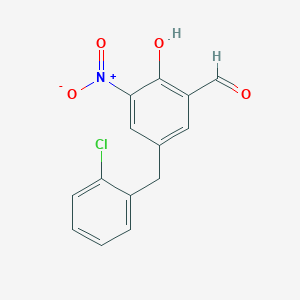

5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde

Description

Contextualization of Nitro-Hydroxyl-Benzaldehyde Derivatives in Organic Synthesis and Medicinal Chemistry Research

The 2-hydroxy-3-nitrobenzaldehyde (B105151) scaffold, a derivative of salicylaldehyde (B1680747), is a significant building block in organic chemistry. The presence of the aldehyde, hydroxyl, and nitro groups provides multiple reactive sites, making it a versatile precursor for a wide array of more complex molecules. In organic synthesis, these derivatives are frequently employed in condensation reactions, particularly with primary amines, to form Schiff bases (imines). These Schiff bases and their metal complexes are subjects of intense academic study due to their diverse applications. Furthermore, reactions with hydrazides lead to the formation of hydrazones, another class of compounds extensively investigated for their pharmacological potential. researchgate.netnih.gov

From a medicinal chemistry perspective, the nitro-hydroxyl-benzaldehyde core is a "privileged scaffold," meaning it is a structural framework that can be modified to interact with various biological targets. Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, as detailed in numerous research studies. These activities include:

Anticancer Activity: Certain salicylaldehyde derivatives, particularly hydrazones, have shown significant cytotoxic effects against various human tumor cell lines. mdpi.com For example, 5-nitrosalicylaldehyde benzoylhydrazones have demonstrated notable activity against leukemic cell lines. mdpi.com

Antimicrobial and Antifungal Activity: The inherent chemical properties of this scaffold contribute to its ability to inhibit the growth of various bacterial and fungal pathogens. The synthesis of Schiff bases from salicylaldehyde derivatives is a common strategy in the development of new antimicrobial agents.

Antioxidant Activity: The phenolic hydroxyl group is a key feature that can impart antioxidant properties, allowing these molecules to scavenge free radicals. researchgate.net

Anti-inflammatory Activity: Research has shown that some salicylaldehyde derivatives can act as inhibitors of key inflammatory pathways, such as the NFκB signaling pathway. nih.gov

Academic Rationale for Investigating the 5-(2-Chlorobenzyl) Substitution Pattern

The specific substitution of a 2-chlorobenzyl group at the 5-position of the 2-hydroxy-3-nitrobenzaldehyde scaffold is a deliberate design choice rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The academic rationale for investigating this particular substitution pattern can be deconstructed into the contributions of its constituent parts:

Substitution at the 5-Position: The 5-position of the salicylaldehyde ring is a common site for modification in SAR studies. Research has demonstrated that introducing substituents at this position can significantly influence biological activity. For instance, the introduction of a chlorine atom at the 5-position of salicylic (B10762653) acid derivatives was found to increase their ability to inhibit the pro-inflammatory transcription factor NFκB. nih.gov Similarly, 5-nitrosalicylaldehyde derivatives have shown potent cytotoxic activity. mdpi.com This suggests that the 5-position is a critical vector for tuning the pharmacological profile of the scaffold.

The Benzyl (B1604629) Group: The introduction of a benzyl group adds a bulky, lipophilic moiety to the molecule. This can enhance binding to target proteins through hydrophobic interactions and can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Benzyl and salicylaldehyde moieties are found in a variety of natural polyketide metabolites that exhibit diverse biological activities, underscoring the significance of this structural combination. nih.govnih.gov

The 2-Chloro Substituent: The placement of a chlorine atom on the benzyl ring is a well-established tactic in drug design. Halogen atoms, like chlorine, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. The position of the chlorine atom (ortho, in this case) is crucial, as it influences the conformational flexibility of the benzyl group, potentially locking it into a bioactive conformation. The inclusion of chlorine atoms in drug candidates has been shown to significantly improve antibacterial effects in certain molecular frameworks. nih.gov

Therefore, the academic impetus for synthesizing and studying 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde stems from the hypothesis that combining these specific structural features—a nitro-activated salicylaldehyde core, a space-occupying benzyl group at the critical 5-position, and an electronically and sterically influential ortho-chloro substituent—could lead to a molecule with unique and potentially enhanced biological or chemical properties worthy of investigation.

Review of Prior Research on Structurally Analogous Compounds and Their Academic Significance

While specific research on this compound is limited in publicly accessible literature, the academic significance of this compound can be inferred from studies on its structural analogs. By examining compounds with similar substitution patterns, a clear picture emerges of the research interest in this molecular class.

| Compound Class | Substitution Pattern | Reported Academic Significance/Activity |

| Halogenated Salicylaldehydes | 5-Chloro or 5-Bromo substitution | Enhanced anti-inflammatory activity via NFκB inhibition; derivatives used to synthesize hydrazones with high cytotoxic activity. nih.govscispace.com |

| Nitrated Salicylaldehydes | 5-Nitro substitution | Precursors for hydrazones with notable cytotoxic activity against leukemic cell lines. mdpi.com |

| Alkoxy Salicylaldehydes | 5-Methoxy substitution | Derivatives showed heightened activity against breast cancer cell lines and selectivity between malignant and non-tumor cells. mdpi.com |

| Benzylated Salicylaldehydes | 5-Benzyl substitution | The benzyl alcohol/salicylaldehyde structural pattern is found in natural products with diverse biological activities, including phytotoxicity and antibacterial effects. nih.gov |

Research into the structure-activity relationships of salicylaldehyde derivatives consistently highlights the importance of the substituent at the 5-position. Studies on 5-chlorosalicylic acid derivatives revealed that this substitution enhances the inhibition of NFκB activity, a key target in inflammatory diseases. nih.gov Other work on 5-bromosalicylaldehyde-derived hydrazones demonstrated high cytotoxic activity, indicating that halogenation at this position is a viable strategy for developing potential anticancer agents. scispace.com

Similarly, the introduction of a nitro group at the 5-position has been shown to be a key feature for cytotoxic activity in salicylaldehyde benzoylhydrazones. mdpi.com The combination of a benzyl-type group with the salicylaldehyde core is a recurring theme in natural products with interesting biological profiles. nih.gov These findings collectively suggest that the scaffold of this compound is a logical convergence of functionalities that have independently shown significant promise in medicinal chemistry research. The compound thus represents a rational target for synthesis and biological evaluation in the academic pursuit of novel bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-4-2-1-3-10(12)5-9-6-11(8-17)14(18)13(7-9)16(19)20/h1-4,6-8,18H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNPAYUIEZTOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201161 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-32-7 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-2-hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2-Chlorophenyl)methyl]-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLOROBENZYL)-2-HYDROXY-3-NITROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Chlorobenzyl 2 Hydroxy 3 Nitrobenzaldehyde

Precursor Synthesis and Functionalization Strategies for the Benzene (B151609) Core

The foundational step in synthesizing 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde is the preparation of the 2-hydroxy-3-nitrobenzaldehyde (B105151) scaffold. Once this core structure is obtained, the subsequent step involves the introduction of the 2-chlorobenzyl group at the desired position on the benzene ring.

The primary precursor, 2-hydroxy-3-nitrobenzaldehyde, is typically synthesized through the electrophilic nitration of salicylaldehyde (B1680747). This reaction involves introducing a nitro group (-NO2) onto the salicylaldehyde ring.

Commonly employed methods utilize a mixture of concentrated nitric acid (HNO3) and a strong acid catalyst, such as sulfuric acid (H2SO4). fengchengroup.comoatext.com The reaction is highly regioselective, but can produce a mixture of isomers, primarily 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.comgoogle.com The distribution of these isomers is influenced by the reaction conditions.

Alternative nitrating agents have been explored to improve selectivity and yield. For instance, cerium ammonium (B1175870) nitrate (B79036) in acetic acid, with polyethylene (B3416737) glycol-400 as a phase transfer catalyst, has been used to prepare 3-nitrosalicylaldehyde. google.com Another approach involves the oxidation of pre-nitrated precursors, such as 2-hydroxy-3-nitrotoluene or an alkali metal salt of 2-nitrophenylpyruvic acid using potassium permanganate. google.com

A notable procedure for obtaining nitro-substituted salicylaldehydes involves the following steps:

Salicylaldehyde is cooled in an ice-salt mixture. oatext.com

A nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid in a 2:1 ratio, is added dropwise while maintaining a low temperature (around 0°C). oatext.comoatext.com

The reaction is stirred for several hours at room temperature. oatext.com

The resulting product, which may be a mixture of 3- and 5-nitrosalicylaldehyde, is then isolated by filtration. oatext.comoatext.com

Separation of the desired 3-nitro isomer from the 5-nitro isomer can be achieved through techniques like fractional crystallization or chromatography, taking advantage of differences in their physical properties. google.com

With the 2-hydroxy-3-nitrobenzaldehyde scaffold in hand, the next critical step is the introduction of the 2-chlorobenzyl group at the 5-position of the benzene ring. This is typically achieved through a Friedel-Crafts alkylation reaction. In this reaction, the hydroxylated and nitrated benzaldehyde (B42025) acts as the aromatic substrate, and a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride) serves as the alkylating agent.

The regioselectivity of this benzylation is dictated by the directing effects of the substituents already present on the ring:

Hydroxyl group (-OH): An activating, ortho-, para-directing group.

Nitro group (-NO2): A deactivating, meta-directing group.

Aldehyde group (-CHO): A deactivating, meta-directing group.

The powerful activating and para-directing effect of the hydroxyl group at position 2 dominates, directing the incoming electrophilic 2-chlorobenzyl group to the position para to it, which is the C5 position. This position is both electronically favored and sterically accessible.

The reaction generally requires a Lewis acid catalyst, such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2), to generate the reactive 2-chlorobenzyl carbocation from the corresponding halide. researchgate.net Other acid catalysts, like sulfuric acid, have also been employed for the benzylation of phenols. researchgate.net

Reaction Conditions and Optimization Protocols in Compound Preparation

The successful synthesis of this compound hinges on the careful control and optimization of various reaction parameters. These include the choice of solvent, the catalytic system, temperature, and the stoichiometry of the reactants.

The choice of solvent and catalyst is crucial for the C-C bond formation during the Friedel-Crafts benzylation step.

Solvent Effects: Solvents for Friedel-Crafts alkylation are typically non-polar and aprotic to avoid reaction with the Lewis acid catalyst and the carbocation intermediate. Common choices include dichloromethane (B109758) and benzene/acetone mixtures. scielo.br The solvent's role is to dissolve the reactants and facilitate their interaction while remaining inert under the reaction conditions. More environmentally friendly or "greener" solvents like acetonitrile (B52724) have also been shown to be effective in similar coupling reactions, offering a good balance between reactant consumption and selectivity. scielo.br

Catalytic Systems:

Lewis Acids: Traditional catalysts for Friedel-Crafts reactions include strong Lewis acids like AlCl3 and ZnCl2. These are effective but can be required in stoichiometric amounts and can pose challenges in terms of waste and catalyst recovery. researchgate.net

Brønsted Acids: Strong acids such as sulfuric acid can also catalyze the benzylation of phenols with benzyl (B1604629) alcohol. researchgate.net

Palladium Catalysts: Modern approaches include palladium-catalyzed benzylation of phenols. These methods can operate under neutral conditions, using benzyl carbonates as the benzylating agent, which offers an alternative to the harsher conditions of traditional base-mediated or strong acid-catalyzed reactions. organic-chemistry.org

Solid Acid Catalysts: To improve reusability and reduce environmental impact, solid acid catalysts such as silica (B1680970) gel-supported mixtures of ZnCl2 and AlCl3 have been investigated for the alkylation of phenols under microwave irradiation and solvent-free conditions. researchgate.net

The table below summarizes various catalytic systems used in related benzylation reactions.

| Catalyst System | Benzylating Agent | Conditions | Notes |

| Sulfuric Acid | Benzyl alcohol | 100-140 °C | Inexpensive and effective catalyst for phenol (B47542) alkylation. researchgate.net |

| Basic Metal Oxide | Benzyl alcohol | 300-600 °C (Vapor Phase) | Provides high selectivity for ortho-benzylated phenols. google.com |

| Pd(η³-C₃H₅)Cp / DPEphos | Aryl benzyl carbonates | 60–80 °C | Neutral conditions, avoids strong bases or acids. organic-chemistry.org |

| ZnCl₂: AlCl₃ on Silica Gel | Benzyl alcohol | Microwave irradiation | Eco-friendly, solvent-free conditions. researchgate.net |

| [ChCl][TfOH]₂ | Benzyl alcohol | Room temp to 160 °C | Environmentally friendly low-temperature eutectic catalyst. google.com |

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product.

Temperature: Reaction temperature significantly influences the rate of both the nitration and benzylation steps.

Nitration: This reaction is highly exothermic and typically conducted at low temperatures (0–10°C) to control the reaction rate and prevent over-nitration or side reactions. oatext.compatsnap.com

Benzylation: The optimal temperature for Friedel-Crafts alkylation depends on the reactivity of the substrate and the catalyst used. Reactions may be run at temperatures ranging from room temperature to elevated temperatures (e.g., 140°C) to achieve a reasonable reaction rate. researchgate.net Careful temperature control is necessary to minimize the formation of byproducts.

Pressure: For the liquid-phase reactions involved in this synthesis, the reaction is typically carried out at atmospheric pressure. High-pressure conditions are generally not required unless highly volatile reactants or solvents are used.

Stoichiometry: The molar ratio of reactants and catalysts is a critical factor.

In the nitration step, the ratio of salicylaldehyde to the nitrating agent must be carefully controlled to favor mono-nitration.

In the benzylation step, the ratio of the 2-hydroxy-3-nitrobenzaldehyde scaffold, the 2-chlorobenzylating agent, and the catalyst must be optimized. Using an excess of the aromatic substrate can sometimes help to prevent polyalkylation. The amount of catalyst is also crucial; while catalytic amounts are desired, some traditional Friedel-Crafts reactions may require near-stoichiometric quantities of the Lewis acid. Optimization studies aim to find the ideal balance that maximizes conversion and selectivity while minimizing waste and cost. scielo.br

Advanced Synthetic Techniques and Green Chemistry Research Approaches

In line with the principles of green chemistry, modern synthetic approaches aim to develop more sustainable, efficient, and safer methods for chemical production. jddhs.com

Advanced Nitration Techniques: To circumvent the use of hazardous mixed acids (H2SO4/HNO3), alternative nitration methods are being explored. These include the use of solid acid catalysts, which are easily recoverable and reusable, and milder nitrating agents that reduce the production of acidic waste. ciac.jl.cn Green approaches for nitration also focus on using alternative solvents like water, as demonstrated in the synthesis of nitro heteroaromatics using potassium peroxymonosulfate (B1194676) (Oxone) in water. scribd.com

Greener Benzylation Methods:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. researchgate.netjddhs.com This approach is particularly attractive from both an environmental and economic perspective. jddhs.com

Alternative and Reusable Catalysts: The development of recyclable catalysts, such as solid-supported catalysts or ionic liquids, is a key area of green chemistry research. researchgate.netgoogle.com These catalysts reduce waste and the environmental impact associated with traditional homogeneous catalysts.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. jddhs.com Multicomponent reactions are one strategy to improve atom economy by combining several steps into a single operation. researchgate.net

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. wjpmr.comejcmpr.com

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, a process known as dielectric heating. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and often, enhanced product purity. nih.govsciencemadness.org The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, minimizing the formation of side products. nih.gov

For the synthesis of a precursor to the target molecule, microwave-assisted nitration of phenolic compounds is a well-established and highly relevant technique. Research has demonstrated that phenolic aldehydes can be efficiently nitrated using greener and safer reagents under microwave irradiation, avoiding the need for harsh traditional reagents like concentrated sulfuric acid. sciencemadness.orggordon.edu For instance, the nitration of 4-hydroxybenzaldehyde (B117250) with aqueous nitric acid (15%) in a domestic microwave oven can be completed in under five minutes, yielding 4-hydroxy-3-nitrobenzaldehyde (B41313) in 70% yield. sciencemadness.org Similarly, salicylaldehyde can be nitrated under these conditions to produce 2-hydroxy-5-nitrobenzaldehyde. sciencemadness.org

Another eco-friendly approach involves using calcium nitrate in acetic acid. This system, when subjected to brief microwave irradiation, has proven effective for the nitration of various phenolic compounds. sciencemadness.org This method is notable for its safety and the environmentally benign nature of its reagents and byproducts. sciencemadness.org The application of these microwave-assisted nitration protocols to a 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde intermediate could provide a rapid and efficient route to the final product.

The table below summarizes findings from literature on analogous microwave-assisted nitration reactions, providing a basis for potential application in the synthesis of the target compound's precursors.

Table 1: Examples of Microwave-Assisted Nitration of Phenolic Aldehydes

| Starting Material | Nitrating Agent | Power/Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 15% aq. HNO₃ | Domestic MW / <5 min | 4-Hydroxy-3-nitrobenzaldehyde | 70% | sciencemadness.org |

| Salicylaldehyde | 15% aq. HNO₃ | Domestic MW / ~5 min | 2-Hydroxy-5-nitrobenzaldehyde | 64% | sciencemadness.org |

Exploration of Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes or channels where they mix and react, with the product continuously exiting the reactor. beilstein-journals.orgrsc.org This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. zenodo.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, which is particularly beneficial for highly exothermic reactions like nitration. beilstein-journals.org

A multi-step continuous flow process could be designed for the synthesis of this compound. Such a system could integrate several reaction and purification steps in a seamless, automated sequence. For example, a first reactor module could perform the nitration of a suitable salicylaldehyde derivative, followed by an in-line purification or separation step, before the stream is directed into a second reactor for the Friedel-Crafts benzylation.

The application of flow chemistry has been successfully demonstrated for various transformations relevant to this synthesis. For instance, aldol (B89426) reactions and condensations to produce substituted aldehydes and ketones have been efficiently performed in flow, showcasing the technology's ability to handle reactive intermediates and improve yields compared to batch processes. beilstein-journals.org While a specific flow synthesis for the target compound is not documented, a conceptual model can be proposed based on established principles.

Table 2: Conceptual Multi-Step Flow Synthesis Protocol

| Step | Reagents | Reactor Type | Residence Time | Temperature | Notes |

|---|---|---|---|---|---|

| 1. Nitration | 4-Hydroxy-2-hydroxybenzaldehyde, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Micro-packed bed or coiled tube reactor | 1 - 5 min | 10 - 40 °C | Precise temperature control is crucial to manage exothermicity and ensure regioselectivity. |

| 2. Benzylation | Nitrated Intermediate, 2-Chlorobenzyl chloride, Lewis Acid Catalyst | Packed bed reactor with immobilized catalyst | 5 - 15 min | 25 - 60 °C | Use of an immobilized catalyst would facilitate continuous operation and simplify product purification. |

Reaction Mechanisms and Chemical Transformations of 5 2 Chlorobenzyl 2 Hydroxy 3 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality: Nucleophilic Addition and Condensation Reactions

The aldehyde group (-CHO) is a primary site of reactivity in 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a variety of nucleophiles.

The condensation of the aldehyde functionality with primary amines is a well-established method for the synthesis of Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable Schiff base. The formation of these compounds is often catalyzed by a small amount of acid. researchgate.netresearchgate.net

The reaction of this compound with various primary amines leads to the formation of a diverse library of Schiff base derivatives. For instance, its reaction with phenylhydrazine (B124118) yields this compound phenylhydrazone. chemicalbook.comchemicalbook.com The general scheme for Schiff base formation is depicted below:

Scheme 1: General Schiff Base Formation

The synthesis of chiral Schiff base ligands has been accomplished through the reaction of nitro-substituted benzaldehydes with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov These ligands have potential applications in asymmetric catalysis.

Studies on related compounds, such as 2-hydroxy-5-nitrobenzaldehyde, have shown that the reaction conditions, including the choice of solvent and the use of acid catalysts like acetic acid or sulfuric acid, can significantly influence the reaction rate and yield. researchgate.net

Table 1: Examples of Schiff Bases Derived from Substituted Salicylaldehydes

| Aldehyde Precursor | Amine/Hydrazine Reactant | Resulting Schiff Base | Reference(s) |

|---|---|---|---|

| This compound | Phenylhydrazine | This compound phenylhydrazone | chemicalbook.comchemicalbook.com |

| 2-Nitrobenzaldehyde (B1664092) | Primary Amines | N-(2-nitrobenzylidene)amines | researchgate.net |

| 5-Chlorosalicylaldehyde | 4-Hydroxybenzohydrazide | N'-(5-Chloro-2-hydroxy-benzylidene)-4-hydroxy-benzohydrazide | nih.gov |

The aldehyde functionality of this compound can participate in base-catalyzed aldol (B89426) condensation reactions with enolizable ketones or other aldehydes. This reaction involves the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. For example, the aldol condensation of 3-nitrobenzaldehyde (B41214) with acetophenone (B1666503) yields 3-nitrochalcone. scribd.com

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that the aldehyde group can undergo. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. These reactions are pivotal in the synthesis of various substituted alkenes. The use of electron-deficient aldehydes, such as those containing a nitro group, can be effective in these reactions. mdpi.comunifap.brresearchgate.net

Research on related nitrobenzaldehydes has demonstrated their utility in Knoevenagel condensations to produce compounds with potential applications in materials science and medicinal chemistry. thieme-connect.de For instance, 2-chloro-5-nitrobenzaldehyde (B167295) undergoes condensation with 2-methyl-1-propenylbenzimidazole. sigmaaldrich.com

Table 2: Examples of Condensation Reactions with Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound/Ketone | Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Acetophenone | Aldol Condensation | Base | Chalcone | scribd.com |

| 4-Nitrobenzaldehyde | Cyclohexanone | Aldol Condensation | Imine/Acid | Aldol Product | mdpi.com |

| Benzaldehyde (B42025) Derivatives | Malononitrile | Knoevenagel Condensation | Microwave, Methanol | Aromatic Malononitrile Derivatives | unifap.br |

| 4-Nitrobenzaldehyde | 1,3-Dihydroindol-2-one | Knoevenagel Condensation | Porcine Pancreas Lipase | Benzylidene-indolin-2-one | researchgate.net |

Reactivity of the Hydroxyl Group: Substitution and Complexation Studies

The phenolic hydroxyl group (-OH) in this compound is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile and can participate in substitution reactions. Furthermore, the hydroxyl group, in conjunction with the adjacent aldehyde, can act as a bidentate ligand, forming stable complexes with various metal ions.

The acidity of the phenolic proton is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing nitro group is expected to increase the acidity of the hydroxyl group. beilstein-journals.org

Reactivity of the Nitro Group: Reduction and Further Functionalization Pathways

The nitro group (-NO₂) is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of many aromatic amines, which are themselves valuable synthetic intermediates. Common reducing agents for this conversion include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), and sodium dithionite.

The reduction of the nitro group in 2-nitrobenzaldehyde to 2-aminobenzaldehyde (B1207257) is a well-documented reaction. researchgate.net The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with both activating and deactivating groups, which direct the position of further substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro and aldehyde groups are deactivating, meta-directing groups. msu.eduuci.edulibretexts.org The 2-chlorobenzyl group is weakly deactivating and ortho-, para-directing. The interplay of these groups will determine the regioselectivity of electrophilic aromatic substitution reactions.

Given the presence of strong electron-withdrawing groups (nitro and aldehyde), the aromatic ring is deactivated towards electrophilic attack. msu.eduyoutube.com Conversely, these electron-withdrawing groups, particularly when positioned ortho or para to a leaving group (like the chloro substituent on the benzyl (B1604629) ring), can activate the ring towards nucleophilic aromatic substitution. libretexts.org

Exploration of Intramolecular Cyclization Pathways and Ring Expansion

The strategic placement of the aldehyde, hydroxyl, and nitro functionalities, along with the benzyl substituent, offers possibilities for intramolecular cyclization reactions to form various heterocyclic systems. For example, under appropriate conditions, the hydroxyl group could potentially react with the aldehyde to form a cyclic hemiacetal, or with a derivative of the nitro group (e.g., after reduction to an amine) to form nitrogen-containing heterocycles.

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided context, the general principles of heterocyclic synthesis suggest that such transformations are plausible and could lead to novel molecular scaffolds.

Stability and Degradation Pathways under Controlled Laboratory Conditions

The stability of this compound is governed by the interplay of its constituent functional groups: the salicylaldehyde (B1680747) core, the nitro group ortho to the hydroxyl group, and the 2-chlorobenzyl substituent. While specific experimental degradation studies on this exact molecule are not extensively available in public literature, its degradation pathways under controlled laboratory conditions can be inferred from the well-documented behavior of related chemical structures. The compound's stability is primarily influenced by thermal stress, exposure to light, and hydrolytic conditions.

General Stability

Thermal Degradation

Exposure to elevated temperatures is expected to be a primary driver of degradation for this compound. By analogy with related nitroaromatic compounds, thermal decomposition is likely to be an exothermic process. Studies on nitrobenzaldehyde isomers indicate that they can undergo exothermic decomposition at elevated temperatures. For instance, differential scanning calorimetry (DSC) of ortho/meta mixtures of 2-nitrophenyl-1,3-dioxolane (an acetal (B89532) derivative of nitrobenzaldehyde) shows no significant exothermicity up to 240°C, suggesting the acetals are thermally stable until at least 280°C. researchgate.net However, the parent nitrobenzaldehyde compounds are generally less stable. researchgate.net

The degradation of this compound under thermal stress would likely proceed through several pathways:

Decarbonylation: Loss of carbon monoxide from the aldehyde group is a common thermal degradation route for aromatic aldehydes.

Nitro Group Reactions: The nitro group can be involved in complex decomposition reactions, potentially leading to the release of nitrogen oxides (NOx).

C-C Bond Cleavage: The benzylic bond between the salicylaldehyde ring and the chlorobenzyl group is a potential point of scission, which could lead to the formation of 2-hydroxy-3-nitro-5-methylbenzaldehyde and 2-chlorotoluene (B165313) radical fragments.

Dehalogenation: At higher temperatures, cleavage of the carbon-chlorine bond on the chlorobenzyl group could occur.

The following table summarizes the thermal behavior of related nitrobenzaldehyde derivatives, providing insight into the temperatures at which decomposition processes may begin.

| Compound | Method | Onset Temperature of Exotherm (°C) | Observations |

| 2-Nitrobenzaldehyde | DSC | ~200 | Exhibits significant exothermic behavior. researchgate.net |

| 3-Nitrobenzaldehyde | DSC | >200 | Shows higher thermal stability compared to the ortho isomer. researchgate.net |

| 2-Nitrophenyl-1,3-dioxolane | DSC | >280 | Acetal protection significantly increases thermal stability. researchgate.net |

Photochemical Degradation

The presence of the o-nitrobenzyl moiety makes the molecule highly susceptible to degradation upon exposure to ultraviolet (UV) light. The photochemistry of o-nitrobenzyl compounds is well-characterized and typically proceeds via an intramolecular hydrogen atom transfer from the benzylic carbon to an oxygen atom of the nitro group.

For this compound, the analogous photochemical pathway would involve the hydroxyl group proton rather than a benzylic proton. Upon absorption of UV radiation, the molecule is excited, leading to the transfer of the phenolic proton to the nitro group, forming a transient aci-nitro intermediate. This intermediate is unstable and can undergo further rearrangements. One likely pathway is the conversion of the aci-nitro intermediate into a nitroso species (2-nitrosobenzaldehyde derivative), which is a common photoproduct of o-nitrobenzaldehydes. acs.org

The efficiency of this photoreaction, measured by the quantum yield (Φ), is highly dependent on the nature of other substituents on the aromatic ring. researchgate.net While specific data for the target compound is unavailable, studies on related o-nitroveratryl derivatives show how different leaving groups (analogous to the molecular core in this context) affect the quantum yield of photorelease, illustrating the sensitivity of the degradation pathway to molecular structure.

The following table presents data on the quantum yields for the photorelease of various leaving groups from an o-nitroveratryl protecting group, which serves as a model for the photochemical reactivity of the o-nitrobenzyl system.

| Leaving Group Released | Quantum Yield (Φ) |

| N-methyl-p-toluenesulfonamide | 0.009 |

| p-Toluenesulfonic acid | 0.041 |

| N,N-Diethylamine | 0.088 |

| Piperidine | 0.12 |

| Acetic acid | 0.13 |

| Di-n-butylamine | 0.19 |

| Phenylacetic acid | 0.27 |

| Data sourced from a study on o-nitroveratryl derivatives and is intended to illustrate the influence of substituents on photoreactivity. researchgate.net |

Hydrolytic Stability

Under typical laboratory conditions (neutral pH, ambient temperature), this compound is expected to exhibit good hydrolytic stability. The aldehyde functional group is generally stable to hydrolysis in the absence of strong acid or base catalysis. Furthermore, the intramolecular hydrogen bond between the hydroxyl and aldehyde groups reduces the electrophilicity of the aldehyde carbon, rendering it less susceptible to nucleophilic attack by water. wikipedia.org

Under strongly acidic or basic conditions, degradation may be accelerated.

Acidic Conditions: Strong acid could catalyze the hydration of the aldehyde, although this is typically a reversible process.

Basic Conditions: Strong bases would deprotonate the phenolic hydroxyl group, breaking the intramolecular hydrogen bond. This could make the molecule more susceptible to other reactions, such as oxidation or condensation reactions (e.g., Cannizzaro reaction if conditions are harsh enough, though unlikely for substituted benzaldehydes).

Advanced Spectroscopic and Crystallographic Research on 5 2 Chlorobenzyl 2 Hydroxy 3 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde, ¹H and ¹³C NMR spectra offer unambiguous evidence for its covalent framework. The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aldehydic proton (-CHO) would appear significantly downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is also characteristic, often appearing as a broad singlet whose chemical shift is sensitive to solvent and concentration. Protons on the two aromatic rings will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.0-8.5 ppm), with their precise shifts influenced by the electronic effects of the chloro, nitro, and benzyl (B1604629) substituents. The methylene (B1212753) protons (-CH₂-) of the benzyl group would typically resonate as a singlet around δ 4.0-4.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal (δ 190-200 ppm). Carbons in the aromatic rings appear in the δ 110-160 ppm range, with their shifts dictated by the attached functional groups. The methylene carbon signal would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established NMR principles and data from structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 – 10.2 | ~191 |

| Phenolic (-OH) | 11.0 – 12.0 (broad) | N/A |

| Aromatic (nitro-substituted ring) | 7.5 – 8.2 | 120 – 158 |

| Aromatic (chloro-substituted ring) | 7.1 – 7.4 | 127 – 140 |

| Methylene (-CH₂-) | ~4.1 | ~35 |

To definitively assign the signals observed in 1D NMR spectra and to map out the complete molecular connectivity, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbons within the aromatic rings. This allows for the unambiguous assignment of protons within each spin system of the substituted benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu The HSQC spectrum simplifies the assignment of the carbon skeleton by linking the well-resolved proton spectrum to the ¹³C spectrum. For instance, the methylene proton signal at ~4.1 ppm would show a correlation to the methylene carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assembling the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu For example, the aldehydic proton would show HMBC correlations to the aromatic carbons C-1, C-2, and C-6 of its own ring. Similarly, the methylene protons would show correlations to carbons in both aromatic rings, confirming the benzyl linkage and its position.

The presence of a hydroxyl group ortho to an aldehyde group introduces the possibility of intramolecular hydrogen bonding and potentially keto-enol tautomerism, although the aromatic enol form is highly favored. Dynamic NMR studies, which involve recording spectra at variable temperatures, could be used to investigate the strength and dynamics of the intramolecular O-H···O=C hydrogen bond. Changes in the chemical shift of the hydroxyl proton upon cooling can provide thermodynamic data about this interaction. While significant tautomerism to a keto form is unlikely due to the energetic cost of disrupting aromaticity, NMR is the definitive tool for detecting such equilibria if they exist.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating involvement in hydrogen bonding. The sharp, strong absorption of the aldehyde C=O stretch would be expected around 1650-1680 cm⁻¹. The presence of the nitro group (-NO₂) is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching modes, typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretch of the chlorobenzyl group would give a signal in the fingerprint region, typically between 700-800 cm⁻¹.

Raman spectroscopy provides complementary data. While the polar C=O, O-H, and N-O bonds give strong IR signals, the more symmetric aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the analysis of the skeletal structure.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 3100 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H | Stretch | 2720 - 2820 | Weak |

| Aldehyde C=O | Stretch | 1650 - 1680 | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| C-Cl | Stretch | 700 - 800 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization. For this compound (C₁₄H₁₀ClNO₄), the calculated monoisotopic mass is 291.02985 Da. uni.lu HRMS analysis would confirm this exact mass, thereby validating the molecular formula.

Elucidation of the fragmentation pathway provides further structural confirmation. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 291 would be observed. Subsequent fragmentation could proceed through several pathways:

Loss of the aldehyde proton (-H) to give an [M-1]⁺ ion.

Loss of the formyl radical (-CHO) to yield a significant fragment at [M-29]⁺.

Loss of the nitro group (-NO₂) to produce an ion at [M-46]⁺.

Cleavage of the benzyl C-C bond is highly characteristic, leading to the formation of a chlorotropylium ion (C₇H₆Cl⁺) at m/z 125 and/or a 2-hydroxy-3-nitrobenzaldehyde (B105151) radical cation fragment. The detection of the m/z 125 ion is strong evidence for the 2-chlorobenzyl moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction analysis of this compound would reveal its exact solid-state conformation. Based on studies of similar molecules like 2-hydroxy-5-nitrobenzaldehyde, the molecule is expected to be nearly planar, particularly the 2-hydroxy-3-nitrobenzaldehyde core. researchgate.net This planarity is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the aldehyde group, forming a six-membered ring motif known as an S(6) ring. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for a Related Structure (2-Hydroxy-5-nitrobenzaldehyde) This data illustrates the type of information obtained from a crystallographic study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.84 |

| b (Å) | 15.82 |

| c (Å) | 11.75 |

| β (°) | 96.85 |

| Volume (ų) | 708.9 |

| Z (molecules per unit cell) | 4 |

| Intramolecular H-bond (O-H···O) | Present (S(6) ring motif) |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the characterization of chemical compounds, particularly in the pharmaceutical and materials science fields. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary analytical technique for the investigation and identification of polymorphic forms.

A comprehensive search of scientific databases reveals a lack of published PXRD studies specifically focused on this compound. Consequently, there is no available data on whether this compound exhibits polymorphism, nor are there any reported PXRD patterns for different crystalline forms.

Interactive Data Table: Powder X-ray Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data Not Available | Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be generated from PXRD analysis. No experimental data is currently available for this compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides valuable insights into the electronic transitions and photophysical behavior of a molecule. These techniques are instrumental in understanding a compound's color, its interaction with light, and its potential for applications in areas such as photosensitizers, molecular probes, and optoelectronic materials.

Detailed experimental studies on the UV-Vis absorption and fluorescence properties of this compound have not been found in the reviewed literature. As a result, specific data regarding its absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yields are not available. Such data would be essential for elucidating its electronic structure and exploring its photophysical characteristics.

Interactive Data Table: Electronic Spectroscopy Data

| Technique | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) |

| UV-Vis | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |

| Fluorescence | Data Not Available | N/A | N/A | Data Not Available | Data Not Available |

This table is a placeholder to illustrate the type of data that would be generated from electronic spectroscopy analysis. No experimental data is currently available for this compound.

Theoretical and Computational Chemistry Studies of 5 2 Chlorobenzyl 2 Hydroxy 3 Nitrobenzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into electronic structure and molecular geometry. Methods like Density Functional Theory (DFT) are particularly popular for their balance of accuracy and computational cost, making them well-suited for studying organic molecules of this size. nih.gov Typically, calculations are performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately describe the electron distribution and energy of the molecule. nih.govacadpubl.eu

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde, which possesses considerable conformational flexibility, this analysis is crucial. The key areas of flexibility are the rotation around the C-C single bond of the methylene (B1212753) bridge connecting the two aromatic rings and the orientation of the aldehyde, hydroxyl, and nitro groups.

Conformational analysis involves systematically exploring these rotations to identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and their relative energies. ufms.brufms.br By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the global minimum energy conformer—the most stable and likely structure of the molecule—as well as other low-energy conformers that may exist in equilibrium. ufms.br The stability of different conformers is influenced by factors such as steric hindrance between the bulky chloro-substituted ring and the functional groups on the other ring, as well as potential intramolecular hydrogen bonding between the hydroxyl and aldehyde or nitro groups.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative and shows the type of data generated from a conformational analysis.

| Conformer | Key Dihedral Angle (°) (Ring-CH₂-Ring) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | -85.5 | 0.00 | 75.2 |

| 2 | 90.2 | 0.95 | 18.1 |

| 3 | 175.1 | 2.10 | 6.7 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. acadpubl.eu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. acadpubl.eunih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govacadpubl.eu These descriptors provide a quantitative basis for predicting chemical behavior.

Table 2: Key Global Reactivity Descriptors Definitions and formulas for descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a molecule when it accepts electrons. |

For this compound, the HOMO is expected to be localized on the electron-rich hydroxybenzaldehyde ring, while the LUMO would likely be distributed over the electron-deficient nitrobenzaldehyde moiety, indicating the primary sites for electron donation and acceptance.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying reactive sites for both electrophilic and nucleophilic interactions. nih.govsciforum.net

The color scheme typically follows this convention:

Red: Regions of most negative potential, rich in electrons. These are sites for electrophilic attack. acadpubl.eu

Blue: Regions of most positive potential, electron-deficient. These are sites for nucleophilic attack. acadpubl.eu

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP map would be expected to show strong negative potential (red/yellow) around the oxygen atoms of the nitro, hydroxyl, and aldehyde groups due to their high electronegativity and lone pairs of electrons. nih.govacadpubl.eu Conversely, positive potential (blue) would be concentrated on the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen of the aldehyde group, making them susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent.

For this compound, an MD simulation could:

Explore its conformational landscape in a solvent like water or ethanol, revealing which conformers are most prevalent and how quickly they interconvert.

Analyze the stability and dynamics of intermolecular hydrogen bonds between the molecule and the solvent.

Simulate how the molecule might interact with a biological target, such as the active site of an enzyme, providing a dynamic view of potential binding modes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure.

Vibrational Frequencies (IR/Raman): DFT calculations can compute the fundamental vibrational modes of a molecule. nih.gov The resulting frequencies correspond to peaks in the infrared (IR) and Raman spectra. These calculations are useful for assigning experimental peaks to specific molecular motions, such as the stretching or bending of bonds (e.g., C=O stretch, O-H stretch, NO₂ asymmetric stretch). Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies This table illustrates how calculated data for key functional groups in the target molecule would be presented and compared.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch | 3650 | 3600 - 3700 nih.gov |

| Aromatic C-H stretch | 3105 | 3000 - 3110 nih.gov |

| C=O stretch (aldehyde) | 1695 | 1600 - 1700 nih.gov |

| NO₂ asymmetric stretch | 1550 | 1500 - 1570 |

| NO₂ symmetric stretch | 1355 | 1335 - 1380 |

| C-Cl stretch | 750 | 600 - 800 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. mmu.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). Comparing predicted shifts with experimental spectra is a robust method for structural verification. oxinst.com

Reaction Mechanism Pathway Elucidation through Computational Transition State Theory

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, and any intermediates, as well as the high-energy transition states that connect them. researchgate.net

For this compound, theoretical methods could be used to elucidate:

Synthesis Pathways: The mechanism of its formation, for example, via the nitration of a precursor, could be modeled to understand regioselectivity and reaction barriers.

Reactivity: The mechanisms of reactions involving its functional groups, such as the reduction of the nitro group to an amine or the oxidation of the aldehyde to a carboxylic acid, can be studied. researchgate.net

This analysis involves locating the transition state structure for each step of the reaction and calculating its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. By comparing the activation barriers of different possible pathways, the most favorable reaction mechanism can be identified.

Structure-Activity Relationship (SAR) Modeling via Chemoinformatics Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to correlate the structural features of a molecule with its biological activity. These analyses are often conducted using chemoinformatics approaches, which employ computational methods to build predictive models. These models can guide the design of new, more potent compounds by identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern a molecule's interaction with a biological target.

Despite the importance of such studies, a diligent search of scientific databases and computational chemistry literature did not yield any specific SAR or quantitative structure-activity relationship (QSAR) models for this compound. Research dedicated to systematically modifying the structure of this particular compound and correlating those changes with a specific biological endpoint through chemoinformatics is not currently available. Therefore, no data tables or detailed research findings on its SAR can be provided.

Nonlinear Optical (NLO) Properties Investigations

Nonlinear Optical (NLO) properties refer to the changes in the optical characteristics of a material when it interacts with intense electromagnetic fields, such as those from a laser. Organic molecules with significant NLO responses are of great interest for applications in optoelectronics, including optical data storage and signal processing. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules, such as polarizability (α) and first-order hyperpolarizability (β). These calculations help in understanding the relationship between molecular structure and NLO activity, often linked to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

However, a thorough literature search found no published theoretical or experimental investigations into the Nonlinear Optical (NLO) properties of this compound. Consequently, there are no computational data, such as calculated hyperpolarizability values or analyses of its electronic structure in the context of NLO applications. As a result, no data tables or detailed findings concerning the NLO investigations of this specific compound can be presented.

Mechanistic Exploration of Biological Activities of 5 2 Chlorobenzyl 2 Hydroxy 3 Nitrobenzaldehyde in Research Models

Enzyme Inhibition or Activation Studies: Mechanistic Insights

The benzaldehyde (B42025) scaffold is a core structure in numerous enzyme inhibitors. The specific substitutions on 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde suggest several potential enzymatic targets.

Aldose Reductase Inhibition Mechanisms

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent diabetic complications such as retinopathy, neuropathy, and nephropathy. dergipark.org.tr Therefore, the inhibition of aldose reductase is a key therapeutic strategy. nih.gov

Benzaldehyde derivatives have been identified as a class of aldose reductase inhibitors (ARIs). dergipark.org.tr The inhibitory mechanism is believed to involve interactions with the enzyme's active site. The aldehyde group of the inhibitor can interact with key residues, while the aromatic ring and its substituents can form hydrophobic and hydrogen bonds within the binding pocket. Studies on various benzaldehydes against bovine kidney aldose reductase have demonstrated potent inhibition, with some derivatives showing higher potency than the standard inhibitor, Sorbinil. dergipark.org.tr

For instance, 4-Phenyl benzaldehyde and 2-Bromobenzaldehyde have shown significant inhibitory activity. dergipark.org.tr The structure of this compound, featuring an aromatic ring, a halogenated benzyl (B1604629) group, and a nitro group, suggests it could fit into the active site of aldose reductase and act as an inhibitor. The 2-nitro substitution, in particular, has been found to be a favorable moiety for activity in other classes of ARIs. nih.gov

| Compound | IC₅₀ (µM) | Source Enzyme | Reference |

|---|---|---|---|

| 4-Phenyl benzaldehyde | 0.23 | Bovine Kidney | dergipark.org.tr |

| 2-Bromobenzaldehyde | 1.37 | Bovine Kidney | dergipark.org.tr |

| Sorbinil (Standard) | 3.42 | Bovine Kidney | dergipark.org.tr |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.net Its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. nih.gov Benzaldehyde and its derivatives are a well-established class of tyrosinase inhibitors. brieflands.com

Two primary mechanisms have been proposed for their inhibitory action. The first involves the formation of a Schiff base between the carbonyl group of the benzaldehyde derivative and a primary amino group within the active site of tyrosinase. researchgate.net The second mechanism involves the chelation of the binuclear copper ions in the enzyme's active site by hydroxyl groups on the inhibitor's aromatic ring. researchgate.netnih.gov Kinetic studies have shown that substituted benzaldehydes can act as competitive or mixed-type inhibitors. brieflands.comacs.org For example, 2,4-dihydroxybenzaldehyde (B120756) acts as a potent competitive inhibitor of mushroom tyrosinase. brieflands.com Given that this compound possesses both an aldehyde group and a hydroxyl group, it is plausible that it could inhibit tyrosinase through one or both of these mechanisms.

| Compound | IC₅₀ (µM) | Inhibition Type | Source Enzyme | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 90 | Competitive | Mushroom | researchgate.netbrieflands.com |

| p-Hydroxybenzaldehyde thiosemicarbazone | 3.80 | Mixed-type | Mushroom | acs.org |

| p-Methoxybenzaldehyde thiosemicarbazone | 2.62 | Mixed-type | Mushroom | acs.org |

| Kojic Acid (Standard) | 16.67 | Mixed-Competitive | Mushroom | brieflands.com |

Aldehyde Dehydrogenase Inhibition Mechanisms

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov Inhibition of specific ALDH isoenzymes, such as ALDH2, is a strategy for alcohol aversion therapy. patsnap.com

Inhibitors of ALDH often act by interacting with the catalytic cysteine residue (Cys302 in ALDH2) in the active site. nih.gov Some inhibitors function as competitive substrates with a slow catalytic rate. The proposed mechanism for certain aldehyde-based inhibitors involves the reversible formation of a thiohemiacetal adduct with the active site cysteine. nih.gov This interaction prevents the binding and metabolism of the natural aldehyde substrate. Given its aldehyde functional group, this compound could potentially act as a competitive or reversible inhibitor of ALDH isoenzymes by forming a similar thiohemiacetal adduct in the enzyme's active site. Kinetic studies on other inhibitor classes have revealed competitive inhibition with respect to the aldehyde substrate and noncompetitive or mixed-type inhibition with respect to the NAD(P)⁺ coenzyme. nih.gov

Lipoxygenase Inhibition Mechanisms

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. nih.gov As such, LOX inhibitors are considered potential anti-inflammatory agents.

The mechanisms of LOX inhibition are varied. Some inhibitors act as redox agents or antioxidants, interfering with the oxidative catalytic cycle of the enzyme. researchgate.net Others may chelate the non-heme iron atom essential for catalytic activity or act as competitive inhibitors by binding to the substrate-binding site. nih.gov Various natural and synthetic compounds, including some benzoic acid derivatives, have been reported to inhibit LOX. dergipark.org.tr The phenolic hydroxyl group on this compound could potentially confer antioxidant properties, suggesting a possible redox-based inhibitory mechanism against lipoxygenase.

Receptor Binding Affinity and Selectivity Investigations (e.g., in vitro competitive binding assays)

There is currently no publicly available research data from in vitro competitive binding assays or similar studies to determine the receptor binding affinity and selectivity of this compound.

Cellular Pathway Modulation Studies (e.g., investigation of signaling cascades, gene expression changes in cell lines)

While direct studies on this compound are lacking, research on structurally similar compounds provides significant insight into potential mechanisms of cellular pathway modulation. A notable example is 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), which has been investigated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

In this model, BHMB was found to suppress the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanistic investigation revealed that this suppression was achieved through the inhibition of key inflammatory signaling cascades. Specifically, BHMB was shown to inhibit the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). nih.gov

Furthermore, BHMB was observed to block the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieved this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α, which in turn halted the nuclear translocation of the active p50 and p65 subunits of NF-κB. nih.gov

Given the structural parallels between BHMB and this compound (both are 5-halogenated/benzylated 2-hydroxy-benzaldehydes), it is plausible that the latter could exert similar anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways in immune cells.

Antimicrobial Activity Research: Mechanisms of Action against Microbial Strains

The antimicrobial potential of this compound and related benzaldehyde derivatives has been a subject of scientific inquiry. The following subsections detail the explored mechanisms of action against bacterial and fungal pathogens.

While direct studies on the antibacterial mechanism of this compound are not extensively documented, research on structurally similar hydroxybenzaldehydes provides insights into potential modes of action. One of the primary mechanisms by which phenolic compounds, including benzaldehyde derivatives, exert their antibacterial effects is through the disruption of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately, cell death.

Furthermore, enzyme inhibition is another critical antibacterial mechanism. For instance, certain thiourea (B124793) derivatives incorporating benzoyl moieties have been investigated for their ability to inhibit essential bacterial enzymes like DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to a cessation of cell division. Molecular docking studies on such compounds have shown good interaction with the DNA gyrase subunit B receptor. nih.gov While these studies were not performed on this compound itself, they suggest a plausible mechanism of action for this class of compounds. The presence of hydroxyl and nitro groups on the benzaldehyde ring can influence its electronic properties and its ability to interact with the active sites of bacterial enzymes.

| Potential Antibacterial Mechanism | Description | Supporting Evidence from Related Compounds |

| Cell Membrane Disruption | Alteration of the bacterial cell membrane integrity, leading to increased permeability and leakage of cellular contents. | Hydroxy-3-arylcoumarins, which share structural similarities, are known to act against Gram-positive bacteria by disrupting their membranes. nih.gov |

| Enzyme Inhibition | Binding to and inhibiting the function of essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication. | Analogs of 1-allyl-3-benzoylthiourea (B5185869) have shown good interaction with the DNA gyrase subunit B receptor in molecular docking studies. nih.gov |

The antifungal activity of benzaldehyde derivatives is an area of active research. One proposed mechanism involves the disruption of the fungal cell wall integrity. Studies on compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have shown that they can target the cell wall integrity pathway in fungi. nih.gov This pathway is crucial for maintaining the structural integrity of the fungal cell wall, and its disruption can lead to cell lysis.

| Potential Antifungal Mechanism | Description | Supporting Evidence from Related Compounds |

| Cell Wall Integrity Disruption | Interference with the synthesis or maintenance of the fungal cell wall, a structure essential for fungal viability. | 2-hydroxy-4-methoxybenzaldehyde has been shown to target the cell wall integrity pathway in Saccharomyces cerevisiae. nih.gov |

| Enzyme/Protein Inhibition | Binding to essential fungal enzymes or proteins, thereby inhibiting their function. | Molecular docking studies on benzoxazole (B165842) and benzothiazole (B30560) derivatives suggest interaction with the lipid transfer protein sec14p. nih.gov |

Antioxidant Mechanisms and Free Radical Scavenging Studies

The antioxidant properties of phenolic compounds are well-established, and derivatives of hydroxybenzaldehyde are no exception. The primary mechanism of antioxidant action is their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells.